molecular formula C15H12Cl2N4O2 B11770488 6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11770488
M. Wt: 351.2 g/mol
InChI Key: ZPJNQNSOWXRWBZ-UHFFFAOYSA-N
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Description

6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a fused pyrano[2,3-c]pyrazole core. The molecule is substituted at position 4 with a 3,5-dichloro-2-methoxyphenyl group, which introduces steric bulk and electron-withdrawing effects, and at position 3 with a methyl group. While its specific biological activity remains understudied in the provided evidence, structural analogs demonstrate diverse pharmacological properties, including antitumor, antimicrobial, and antihypertensive activities .

Properties

Molecular Formula

C15H12Cl2N4O2

Molecular Weight

351.2 g/mol

IUPAC Name

6-amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H12Cl2N4O2/c1-6-11-12(8-3-7(16)4-10(17)13(8)22-2)9(5-18)14(19)23-15(11)21-20-6/h3-4,12H,19H2,1-2H3,(H,20,21)

InChI Key

ZPJNQNSOWXRWBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

The synthesis of 6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This multicomponent reaction is favored due to its efficiency and the ability to produce the desired compound in a single step. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrano[2,3-c]pyrazole derivatives are a versatile class of compounds with variable substituents influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Substituent Variations

Compound ID Position 4 Substituent Position 1 Substituent Key Structural Features
Target Compound 3,5-Dichloro-2-methoxyphenyl None Electron-withdrawing Cl and electron-donating OMe groups; planar pyrano-pyrazole core.
6-Amino-4-(4-methoxyphenyl) [1] 4-Methoxyphenyl None Electron-rich 4-OMe group; used as a precursor for oxazine derivatives .
3s [2] 3-Methoxyphenyl 2-Chlorophenyl 2-Cl and 3-OMe on aryl groups; 80% yield via multicomponent synthesis .
5d [5] 3-(6-Chloro-5-methylpyridin-3-yl) None Pyridine-containing substituent; synthesized using nano-ZrO₂ catalysis .
4a [9] 4-Fluorophenyl 4-Chlorophenyl Dual halogen substitution (F and Cl); 94% yield via ethanol reflux .
AMDPC [15] 2-Hydroxyphenyl None Hydroxyl group enhances hydrogen bonding; exhibits anti-cancer activity .

Physicochemical Properties

Compound ID Melting Point (°C) Spectral Data (Key Features)
Target Compound Not reported Expected IR: ~2190 cm⁻¹ (C≡N), ~3380 cm⁻¹ (N-H). ¹H NMR: Aromatic protons in δ 6.8–7.6 ppm.
3s [2] 170.7–171.2 ¹H NMR (DMSO-d6): δ 11.49 (s, NH), 3.74 (s, OCH₃), 2.14 (s, CH₃) .
4b [9] 219–220 IR: 2192 cm⁻¹ (C≡N), 3382 cm⁻¹ (OH). ¹H NMR: δ 8.22 (s, OH), 2.16 (s, CH₃) .
1q [18] Not reported DFT studies indicate greater stability of 2,4-dihydro vs. 1,4-dihydro isomers (ΔG = 4.60 kcal/mol) .

Crystallographic and Conformational Analysis

  • Compound [13]: Pyrano-pyrazole core is nearly planar (deviation <0.026 Å), with nitrophenyl and phenyl rings at 81.11° and 13.36° dihedral angles, respectively .

Key Findings and Implications

Substituent Effects: Chloro and methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl or nitro groups.

Catalytic Innovations: Nano-catalysts (e.g., ZrO₂, eggshell/Ti(IV)) improve yields and sustainability .

Bioactivity Gaps : The target compound’s 3,5-dichloro-2-methoxyphenyl group may offer unique antimicrobial or antitumor properties, warranting further study.

Biological Activity

6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 767290-90-4) is a synthetic compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation-related disorders.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance:

  • Mechanism of Action : Pyrazoles have been reported to inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways. This inhibition leads to reduced proliferation of cancer cells and increased apoptosis rates in vitro .
  • Case Study : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives demonstrated significant cytotoxicity when used alone or in combination with doxorubicin. The combination showed a synergistic effect, enhancing the overall therapeutic efficacy .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer. The compound's anti-inflammatory properties have been explored through:

  • Inhibition of Pro-inflammatory Cytokines : Similar pyrazole derivatives have been shown to decrease levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in various models of inflammation .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are also noteworthy:

  • Broad-spectrum Activity : Compounds within this class have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Research Findings

Activity Type Mechanism Model/System Reference
AntitumorInhibition of BRAF(V600E), EGFRBreast cancer cell lines (MCF-7, MDA-MB-231)
Anti-inflammatoryDecrease in TNF-alpha and IL-6In vitro inflammation models
AntibacterialDisruption of cell wall synthesisVarious bacterial strains

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